Methanedisulfonanilide

Übersicht

Beschreibung

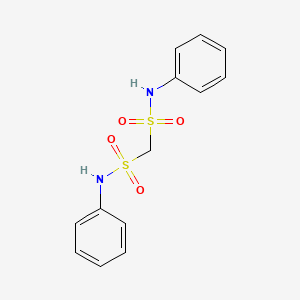

Methanedisulfonanilide, also known as N,N’-diphenylmethanedisulfonamide, is an organosulfur compound with the molecular formula C13H14N2O4S2. It is characterized by the presence of two sulfonamide groups attached to a central methane carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methanedisulfonanilide can be synthesized through several methods. One common approach involves the reaction of aniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

C6H5NH2+CH3SO2Cl→C6H5NHSO2CH3+HCl

The resulting product, methanesulfonanilide, can then be further reacted with another equivalent of methanesulfonyl chloride to yield this compound:

C6H5NHSO2CH3+CH3SO2Cl→C6H5N(SO2CH3)2+HCl

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Methanedisulfonanilide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The sulfonamide groups in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Reagent in Organic Synthesis

- Methanedisulfonanilide serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution, leading to the formation of sulfonic acid derivatives and substituted sulfonamide derivatives.

Mechanism of Action

- The compound's sulfonamide groups can form hydrogen bonds with biological molecules, influencing their function. This interaction is critical in enzyme inhibition, where this compound can bind to active sites and alter metabolic pathways.

Biological Applications

Antimicrobial and Anticancer Properties

- Derivatives of this compound are under investigation for potential biological activities, including antimicrobial and anticancer effects. Studies have shown that certain derivatives exhibit significant activity against various pathogens and cancer cell lines .

Antiarrhythmic Agents

- This compound compounds like dofetilide and ibutilide are classified as Class III antiarrhythmics, primarily used to manage cardiac arrhythmias. These agents selectively block the rapidly activating component of the cardiac delayed rectifier potassium current (IKr), thereby prolonging action potential duration and refractory periods in cardiac tissues .

Medical Applications

Pharmaceutical Development

- The compound's derivatives are being explored for their potential as pharmaceutical agents. For instance, ibutilide has been evaluated in clinical trials for its efficacy in treating arrhythmias by blocking IKr currents in cardiac myocytes .

Case Studies

- Research has demonstrated that this compound derivatives can effectively modulate cardiac electrical activity, which is crucial for developing new antiarrhythmic drugs .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in the synthesis of specialty chemicals and dyes. Its role as an intermediate allows for the production of various chemical products with specific properties tailored for different applications.

Environmental Impact

- The compound's application extends to environmental science, particularly in methane capture technologies where its derivatives may play a role in enhancing gas recovery processes from coal mines .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds/Derivatives |

|---|---|---|

| Chemical Research | Reagent in organic synthesis | Methanesulfonamide derivatives |

| Biological Research | Antimicrobial and anticancer studies | Dofetilide, Ibutilide |

| Medical Applications | Antiarrhythmic agents | E-4031 |

| Industrial Use | Production of specialty chemicals | Various dye intermediates |

| Environmental Science | Methane capture technologies | Not specified |

Wirkmechanismus

The mechanism of action of methanedisulfonanilide involves its interaction with various molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. In biological systems, this compound can inhibit enzymes by binding to their active sites, thereby altering metabolic pathways. The exact molecular targets and pathways depend on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

- Methanesulfonanilide

- Sulfanilamide

- Sulfonimidates

Methanedisulfonanilide’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Methanedisulfonanilide, a compound belonging to the sulfonanilide family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and cardiology. This article explores the compound's mechanisms of action, efficacy against various biological targets, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional groups attached to an aniline structure. The general formula can be represented as:

This structure contributes to its biological activity through interactions with various biological molecules.

- Inhibition of HERG Channels : this compound compounds, such as MK-499, have been identified as potent blockers of the human ether-a-go-go-related gene (HERG) potassium channels. This inhibition is crucial for their antiarrhythmic properties, as it prolongs cardiac action potentials. MK-499 has an IC50 value of 32 nM, indicating strong potency against HERG channels .

- Antitumor Activity : Research has shown that this compound derivatives exhibit significant cell growth inhibition in breast cancer cell lines (e.g., SK-BR-3). For example, compound 63 demonstrated over 88% inhibition at a concentration of 25 μM . The structure-activity relationship (SAR) indicates that hydrophobic groups enhance biological activity.

- Anti-inflammatory Properties : Certain derivatives have been evaluated for their anti-inflammatory effects. Studies indicate that modifications at specific positions on the sulfonamide structure can lead to varying degrees of anti-inflammatory and analgesic activities .

Table 1: Biological Activity of this compound Derivatives

| Compound | Target | Activity (%) at 25 μM |

|---|---|---|

| 63 | SK-BR-3 (Breast Cancer) | 88.3 ± 1.1 |

| 44 | SK-BR-3 (Breast Cancer) | 90.0 ± 2.0 |

| MK-499 | HERG Channel Blockade | IC50 = 32 nM |

| Ibutilide | Cardiac Action Potential Prolongation | Effective |

Case Studies on Efficacy

- Cardiac Arrhythmias : In clinical settings, methanedisulfonanilides like ibutilide have been used effectively to manage atrial fibrillation and flutter by prolonging the cardiac action potential duration. Their mechanism involves selective blockade of potassium channels, leading to improved cardiac rhythm stability .

- Cancer Treatment : A study evaluating various this compound derivatives found that those with specific hydrophobic modifications significantly inhibited cell growth in breast cancer models. This suggests potential for developing targeted cancer therapies based on these compounds .

Eigenschaften

IUPAC Name |

N,N'-diphenylmethanedisulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c16-20(17,14-12-7-3-1-4-8-12)11-21(18,19)15-13-9-5-2-6-10-13/h1-10,14-15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGONKWIABOARIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CS(=O)(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101006458 | |

| Record name | N,N'-Diphenylmethanedisulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85891-81-2 | |

| Record name | Methanedisulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Diphenylmethanedisulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.